molecular formula C11H16O3 B14372574 (1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate CAS No. 89524-96-9

(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate

Cat. No.: B14372574
CAS No.: 89524-96-9
M. Wt: 196.24 g/mol
InChI Key: BLEDLUIEWKUSRG-UHFFFAOYSA-N
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Description

(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate is an organic compound with a complex structure It is characterized by a cyclopentene ring substituted with three methyl groups and an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in various biochemical pathways. The cyclopentene ring structure may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid: This compound has a similar cyclopentene ring structure but differs in the functional groups attached.

    ®-2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl]acetic acid: Another similar compound with slight variations in the substituents.

Uniqueness

(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate is unique due to its specific arrangement of methyl groups and the presence of an acetate ester. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

89524-96-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(1,3,4-trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate

InChI

InChI=1S/C11H16O3/c1-7-5-11(4,6-14-9(3)12)10(13)8(7)2/h5-6H2,1-4H3

InChI Key

BLEDLUIEWKUSRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(C1)(C)COC(=O)C)C

Origin of Product

United States

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